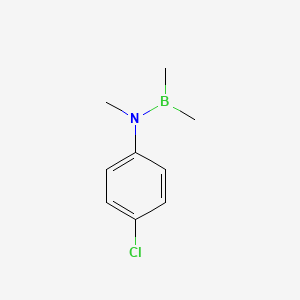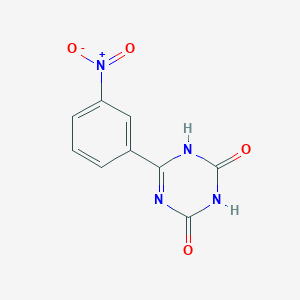![molecular formula C17H20O2 B14575601 4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene CAS No. 61582-80-7](/img/structure/B14575601.png)
4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene is an organic compound with the molecular formula C17H20O2 This compound is characterized by the presence of methoxy groups attached to a benzene ring, which is further substituted with a 2-(3-methoxyphenyl)ethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. This reaction can be used to introduce the 2-(3-methoxyphenyl)ethyl group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the 2-(3-methoxyphenyl)ethyl group.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the 2-(3-methoxyphenyl)ethyl group.
2-(2-Phenylethyl)chromones: Similar in having a phenylethyl group but differ in the core structure .
Uniqueness
4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61582-80-7 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene |
InChI |
InChI=1S/C17H20O2/c1-13-7-10-17(19-3)12-15(13)9-8-14-5-4-6-16(11-14)18-2/h4-7,10-12H,8-9H2,1-3H3 |
InChI Key |
YEBQAAMIEVXPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]-](/img/structure/B14575522.png)

![3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14575532.png)

![(E)-1-[5-Nitro-2-(piperidin-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14575554.png)


![4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575557.png)
![Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14575562.png)



![1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]-](/img/structure/B14575610.png)

